2-(1-Aminopropyl)phenol hydrochloride
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Overview
Description
2-(1-Aminopropyl)phenol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is commonly used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)phenol hydrochloride typically involves the reaction of 2-(1-Aminopropyl)phenol with hydrochloric acid. One method involves the use of meta-methoxy bromobenzene, propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid as raw materials. The product is obtained through a four-step reaction process .
Industrial Production Methods
Industrial production of this compound can be achieved through the same synthetic routes but on a larger scale. The process is designed to be environmentally friendly and cost-effective, with a comprehensive yield of 63% or more .
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)phenol hydrochloride undergoes various chemical reactions including:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reduction: Various reducing agents.
Substitution: Electrophiles in the presence of catalysts.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols.
Scientific Research Applications
2-(1-Aminopropyl)phenol hydrochloride is used in a wide range of scientific research applications:
Chemistry: As an intermediate in organic synthesis.
Biology: In the study of biological pathways and molecular interactions.
Industry: Used in the production of dyes, pharmaceuticals, and other organic compounds.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)phenol hydrochloride involves its interaction with molecular targets and pathways. For example, hydroxyamphetamine, a related compound, acts as an indirect sympathomimetic agent by causing the release of norepinephrine from adrenergic nerve terminals . This mechanism may be similar for this compound, although specific details may vary.
Comparison with Similar Compounds
Similar Compounds
Hydroxyamphetamine: A derivative of amphetamines used as a mydriatic agent.
4-Hydroxyamphetamine: Another sympathomimetic agent used in eye drops for diagnostic purposes.
Uniqueness
2-(1-Aminopropyl)phenol hydrochloride is unique due to its specific molecular structure and the presence of both an amino group and a phenol group. This combination allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-(1-aminopropyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-2-8(10)7-5-3-4-6-9(7)11;/h3-6,8,11H,2,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGYSJIMHAWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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